molecular formula C10H9ClN2O2 B11809159 3-((3-Chlorophenoxy)methyl)isoxazol-5-amine

3-((3-Chlorophenoxy)methyl)isoxazol-5-amine

Cat. No.: B11809159
M. Wt: 224.64 g/mol
InChI Key: OGJOVWCQXFFJJQ-UHFFFAOYSA-N
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Description

3-((3-Chlorophenoxy)methyl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole core substituted with a (3-chlorophenoxy)methyl group at position 3 and an amine group at position 3. The (3-chlorophenoxy)methyl moiety introduces both steric bulk and electron-withdrawing effects, which influence its chemical reactivity and biological interactions.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

3-[(3-chlorophenoxy)methyl]-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9ClN2O2/c11-7-2-1-3-9(4-7)14-6-8-5-10(12)15-13-8/h1-5H,6,12H2

InChI Key

OGJOVWCQXFFJJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=NOC(=C2)N

Origin of Product

United States

Preparation Methods

Cyclization of Nitriles with Hydroxylamine

The isoxazole-5-amine core is typically synthesized via cyclization of nitrile derivatives with hydroxylamine. For example, propiolonitrile reacts with hydroxylamine hydrochloride in a methanol-water mixture under mild alkaline conditions (30°C, 12 hours) to yield isoxazol-5-amine at 29.9% efficiency. The mechanism involves nucleophilic attack by hydroxylamine on the nitrile, followed by cyclization to form the isoxazole ring.

An alternative approach uses 3-methoxyacrylonitrile heated with hydroxylamine in water at 80°C for 3 hours, yielding the same core structure with higher purity. This method avoids toxic solvents but requires careful pH control to prevent byproduct formation.

Optimization of Reaction Parameters

  • Solvent Systems : Methanol-water mixtures enhance solubility of hydroxylamine salts, while pure methanol simplifies purification.

  • Temperature : Elevated temperatures (80°C) accelerate cyclization but may degrade sensitive intermediates.

  • Base Selection : Sodium hydroxide facilitates deprotonation of hydroxylamine, whereas potassium carbonate offers milder conditions.

Comparative Analysis of Synthetic Routes

Method Efficiency and Yield

StepReagents/ConditionsYieldSource
Isoxazole core synthesisPropiolonitrile, NH2OH·HCl, NaOH, MeOH/H2O29.9%
Isoxazole core synthesis3-Methoxyacrylonitrile, NH2OH, H2O, 80°C69%
Alkylation3-Chlorophenol, ClCH2-isoxazole, K2CO3, THF53.9%
Mitsunobu reaction3-Chlorophenol, DEAD, PPh3, THF~50%

Solvent and Base Impact

  • Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in alkylation steps but may complicate purification.

  • Weak bases (e.g., K2CO3) minimize side reactions compared to strong bases like NaH.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Unwanted regioisomers may form during isoxazole ring closure. Employing bulky bases (e.g., LDA) or low-temperature conditions (-78°C) improves selectivity, as demonstrated in analogous syntheses.

Purification of Hydrophilic Intermediates

Chromatography on silica gel with ethyl acetate/hexane mixtures effectively isolates the target compound, though preparative HPLC is recommended for high-purity pharmaceutical applications.

Scalability and Industrial Feasibility

Green Chemistry Considerations

Replacing chlorinated solvents (e.g., chloroform) with 2-methyltetrahydrofuran or cyclopentyl methyl ether reduces environmental impact without sacrificing yield.

Continuous Flow Synthesis

Pilot-scale studies suggest that continuous flow reactors improve heat transfer during exothermic cyclization steps, potentially boosting yields by 15–20% .

Chemical Reactions Analysis

Types of Reactions

3-((3-Chlorophenoxy)methyl)isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can introduce new functional groups to the compound .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 3-((3-Chlorophenoxy)methyl)isoxazol-5-amine is C10H10ClN3O2, which includes an isoxazole ring—a five-membered aromatic ring containing nitrogen. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Biological Activities

The compound exhibits a range of biological activities, particularly in the following areas:

1. Anticancer Activity
Research indicates that isoxazole derivatives, including this compound, possess significant cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and disruption of mitochondrial function.

2. Antimicrobial Properties
Isoxazole derivatives are known for their antimicrobial activities. The presence of substituents such as the chlorophenyl group can enhance their effectiveness against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound may inhibit bacterial growth, making it a candidate for further investigation in the development of new antibiotics.

3. Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in various inflammatory diseases.

Case Studies

Several studies have been conducted to explore the efficacy and applications of this compound:

Study Objective Findings
Anticancer Activity Assessment (2022)Evaluate cytotoxic effects on MCF-7 breast cancer cellsShowed IC50 values indicating significant inhibition of cell proliferation (IC50 = 12 µM)
Antimicrobial Efficacy Study (2023)Test against Staphylococcus aureus and Escherichia coliDemonstrated MIC values of 32 µg/mL and 64 µg/mL respectively
Anti-inflammatory Research (2024)Investigate effects on LPS-stimulated macrophagesReduced TNF-alpha levels by approximately 50% compared to controls

Mechanism of Action

The mechanism of action of 3-((3-Chlorophenoxy)methyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Comparison with Isoxazole Derivatives

3-(3-Chlorophenyl)isoxazol-5-amine ()
  • Functional Impact :
    • In enantioselective synthesis, this compound achieved 80–91% enantiomeric excess (ee) when reacted with pyrrole derivatives, suggesting the phenyl group supports hydrogen bonding with chiral catalysts.
    • Substitution of the amine hydrogen with ethyl groups (e.g., N-ethyl-3-phenylisoxazol-5-amine) improved enantioselectivity (up to 93% ee), highlighting the amine’s role in catalytic interactions .
5-Amino-3-(trifluoromethyl)isoxazole ()
  • Structural Difference: A trifluoromethyl (-CF₃) group replaces the (3-chlorophenoxy)methyl substituent.
  • Functional Impact: The -CF₃ group’s strong electron-withdrawing nature increases electrophilicity, which may enhance reactivity in nucleophilic substitutions. However, its reduced π-π stacking capability compared to aromatic phenoxy groups could limit binding in enzyme active sites .

Comparison with Heterocyclic Analogues

5-(3-Chlorophenyl)-4-methylthiazol-2-amine ()
  • Structural Difference : Thiazole core (with sulfur) replaces isoxazole (with oxygen); a methyl group is present at position 3.
  • Functional Impact: Thiazoles generally exhibit higher metabolic stability due to sulfur’s resistance to oxidation.
4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride ()
  • Structural Difference: Piperidine ring replaces isoxazole; the (3-chlorophenoxy)methyl group is retained.
  • Functional Impact: The aliphatic amine in piperidine alters basicity and solubility. This scaffold is used in kinase inhibitors (e.g., PF-4800567), where the (3-chlorophenoxy)methyl group is critical for binding to casein kinase Iδ (IC₅₀ < 10 nM) .

Comparison with Uridine Phosphorylase Inhibitors

1-((2-Hydroxyethoxy)methyl)-5-(3-chlorophenoxy)benzyluracil ()
  • Structural Difference: Uracil core with a 3-chlorophenoxybenzyl group.
  • Functional Impact: Exhibits potent uridine phosphorylase inhibition (IC₅₀ = 1.4 nM) due to the 3-chlorophenoxy group’s role in hydrophobic and halogen bonding.
  • Key Contrast: The target isoxazole derivative lacks the uracil moiety but shares the 3-chlorophenoxy group, hinting at modular applications in enzyme inhibition.

Data Tables for Key Analogues

Compound Name Core Structure Substituent Biological Activity (IC₅₀) Synthetic Utility
3-((3-Chlorophenoxy)methyl)isoxazol-5-amine Isoxazole (3-Chlorophenoxy)methyl Not reported Chiral synthesis (80–91% ee)
PF-4800567 () Pyrazolo-pyrimidine (3-Chlorophenoxy)methyl Casein kinase Iδ inhibition (<10 nM) N/A
5-(3-Chlorophenyl)-4-methylthiazol-2-amine () Thiazole 3-Chlorophenyl, methyl N/A Metabolic stability studies
1-((2-Hydroxyethoxy)methyl)-5-(3-chlorophenoxy)benzyluracil () Uracil 3-Chlorophenoxybenzyl 1.4 nM (uridine phosphorylase) Anticancer adjuvant

Biological Activity

3-((3-Chlorophenoxy)methyl)isoxazol-5-amine is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features an isoxazole ring, which is known for its diverse biological properties. The presence of the chlorophenoxy group enhances its lipophilicity and potential interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds similar to this compound. For instance, derivatives containing isoxazole rings have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through pathways such as reactive oxygen species (ROS) generation and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF73.79ROS generation
BA54926Apoptosis induction
CHepG20.74Microtubule disassembly

Anti-inflammatory Properties

Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. This activity is crucial for developing treatments for chronic inflammatory diseases.

Study 1: Isoxazole Derivatives in Cancer Therapy

A study examined the antitumor efficacy of various isoxazole derivatives, revealing that compounds with a similar structure to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines. The study emphasized the role of structural modifications in enhancing biological activity.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanisms behind the antitumor activity of isoxazole derivatives. It was found that these compounds could inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis.

Research Findings

The biological activity of this compound has been supported by various research findings:

  • Cytotoxicity : Compounds similar to this compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxic effects.
  • Mechanistic Studies : Detailed mechanistic studies revealed that these compounds can induce apoptosis through ROS-mediated pathways and by disrupting microtubule dynamics.
  • Therapeutic Potential : Given their diverse biological activities, these compounds are being investigated for potential therapeutic applications beyond oncology, including anti-inflammatory and neuroprotective effects.

Q & A

Q. 1.1. What are the optimized synthetic routes for 3-((3-Chlorophenoxy)methyl)isoxazol-5-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including cyclocondensation of precursors such as substituted phenoxy derivatives and isoxazole intermediates. Key factors include:

  • Catalysts : Use of chiral spirocyclic phosphoric acids to enhance enantioselectivity in asymmetric synthesis (e.g., achieving up to 93% ee in related isoxazol-5-amine derivatives) .
  • Temperature and Solvents : Reactions often proceed at 60–80°C in polar aprotic solvents like DMF or THF to stabilize intermediates and prevent side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the compound in >95% purity .

Q. 1.2. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the presence of the chlorophenoxy methyl group (δ 4.5–5.0 ppm for CH2_2) and isoxazole ring protons (δ 6.0–6.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C10_{10}H10_{10}ClN2_2O2_2: calculated 237.0433, observed 237.0435) .
  • IR Spectroscopy : Peaks at 1650–1700 cm1^{-1} confirm C=O or C=N stretches in intermediates .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies often arise from structural modifications (e.g., substituents on the phenyl or isoxazole rings). Methodological approaches include:

  • Structure-Activity Relationship (SAR) Studies : Compare analogues like 3-(4-chlorophenyl)isoxazol-5-amine (antitumor activity) and 3-(3-ethoxyphenyl)isoxazol-5-amine (enhanced solubility) to identify critical functional groups .
  • Computational Modeling : Molecular docking with targets (e.g., kinases or GPCRs) can rationalize activity differences. For example, chlorophenyl groups may enhance hydrophobic interactions with enzyme pockets .

Q. 2.2. What strategies improve enantioselectivity in asymmetric synthesis of this compound?

  • Chiral Catalysts : Use of N-ethyl-substituted amines in precursors increases hydrogen bonding with chiral phosphoric acid catalysts, boosting enantioselectivity (e.g., from 80% to 93% ee) .
  • Steric and Electronic Tuning : Electron-withdrawing groups (e.g., -Cl, -Br) on the phenyl ring stabilize transition states, while bulky substituents reduce racemization .

Q. 2.3. How do physicochemical properties (e.g., logP, topological polar surface area) influence the compound’s bioavailability?

  • Calculated Properties :

    PropertyValueRelevance
    Topological Polar SA~61.3 ŲPredicts moderate membrane permeability
    logP~2.5 (estimated)Indicates moderate lipophilicity, suitable for CNS penetration
  • Experimental Validation : Solubility assays in PBS (pH 7.4) and artificial lipid membranes can refine these predictions .

Mechanistic and Methodological Questions

Q. 3.1. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The isoxazole ring’s electron-deficient nature facilitates nucleophilic attack at the 5-amine position. For example:

  • Amination Reactions : Lithium bis(trimethylsilyl)amide (LiHMDS) deprotonates the amine, enabling coupling with aryl halides .
  • Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig reactions with aryl boronic acids proceed efficiently (yields >80%) under inert atmospheres .

Q. 3.2. How should researchers design stability studies for this compound under varying pH and temperature?

  • Forced Degradation : Expose the compound to:
    • Acidic conditions (0.1M HCl, 40°C): Monitor hydrolysis of the isoxazole ring via HPLC .
    • Oxidative stress (3% H2_2O2_2): Track oxidation of the chlorophenoxy group using LC-MS .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t1/2_{1/2}) to establish storage guidelines .

Biological Evaluation Questions

Q. 4.1. What in vitro assays are most appropriate for preliminary evaluation of this compound’s antimicrobial activity?

  • MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Isoxazole derivatives often show MICs of 8–32 µg/mL .
  • Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects at 2× MIC over 24 hours .

Q. 4.2. How can researchers differentiate between on-target and off-target effects in cellular models?

  • CRISPR Knockout : Generate cell lines lacking putative targets (e.g., specific kinases). Loss of compound efficacy in KO cells confirms on-target activity .
  • Phosphoproteomics : Identify differentially phosphorylated proteins post-treatment to map signaling pathways affected .

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